molecular formula C14H20N2O4 B2801524 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid CAS No. 1046801-39-1

4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Cat. No.: B2801524
CAS No.: 1046801-39-1
M. Wt: 280.324
InChI Key: OSFXSZHYGSPZIT-UHFFFAOYSA-N
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Description

4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates both a 2,3-dimethylanilino moiety and a 2-hydroxyethylamino side chain attached to a functionalized butanoic acid backbone. This unique architecture, featuring multiple hydrogen bond donors and acceptors, makes it a valuable scaffold for the development of novel pharmacological tools. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly in exploring structure-activity relationships (SAR). Its potential mechanisms of action are derived from its ability to mimic peptide motifs or act as a scaffold for enzyme inhibition, though its specific biological profile requires further investigation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the product's safety data sheet (SDS) prior to handling. The compound is of high purity, suitable for advanced laboratory applications.

Properties

IUPAC Name

4-(2,3-dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-9-4-3-5-11(10(9)2)16-13(18)8-12(14(19)20)15-6-7-17/h3-5,12,15,17H,6-8H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFXSZHYGSPZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the aromatic amine: The starting material, 2,3-dimethylaniline, undergoes a reaction with an appropriate acylating agent to form the corresponding amide.

    Introduction of the hydroxyethyl group: The amide is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

    Formation of the oxobutanoic acid: The final step involves the oxidation of the intermediate to form the oxobutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-((2,3-Dimethylphenyl)amino)-2-((2-carboxyethyl)amino)-4-oxobutanoic acid.

    Reduction: Formation of 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

Anti-inflammatory Properties

Research indicates that compounds similar to 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid can inhibit pro-inflammatory cytokines. A study demonstrated that related compounds effectively reduced interleukin levels in vitro, suggesting potential use in treating inflammatory diseases .

Antibacterial Activity

Studies have shown that derivatives of this compound exhibit antibacterial properties against various bacterial strains. For instance, synthesized derivatives were tested for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating moderate to significant antibacterial activity .

Biochemical Applications

The compound's structure includes functional groups that may interact with biological systems.

Enzyme Inhibition

The ability of the compound to inhibit specific enzymes has been explored. In particular, it has been noted for its potential to inhibit caspases involved in apoptosis and inflammation . This mechanism could be beneficial in developing treatments for diseases characterized by excessive inflammation or cell death.

Drug Delivery Systems

Due to its amphiphilic nature, the compound can be utilized in drug delivery systems where it can enhance the solubility and bioavailability of poorly soluble drugs . Its ability to form complexes with metal ions also opens avenues for targeted drug delivery.

Materials Science Applications

The unique properties of 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid extend into materials science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to improve mechanical properties or impart specific functionalities such as drug release profiles . This application is particularly relevant in biomedical devices where controlled release is critical.

Coatings and Adhesives

Research into the use of the compound as an additive in coatings and adhesives shows promise in enhancing adhesion properties and durability . These applications are vital in industries ranging from automotive to construction.

Case Studies

Case Study 1: Anti-inflammatory Efficacy
A study conducted on a related compound demonstrated a significant reduction in inflammatory markers in animal models of rheumatoid arthritis when administered at specific dosages over a prolonged period. This supports the potential use of similar compounds for therapeutic purposes.

Case Study 2: Antibacterial Testing
In vitro testing revealed that derivatives of this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations established for various formulations. This suggests its potential utility in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The 4-oxobutanoic acid scaffold is common among analogs, with differences arising in aryl/alkyl substituents and additional functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Toxicity/Safety Profile Biological Activity/Applications References
4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid 2,3-Dimethylphenyl; 2-hydroxyethylamino Not reported No data available Hypothesized enzyme/receptor modulation N/A
4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)-4-oxobutanoic acid (DTK420) 2,6-Dimethylphenyl; 2-oxoethylamino 278.34 Moderately toxic (IV LD50 >1 g/kg in mice) Unknown; structural similarity suggests protease/kinase targeting
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenyl 209.18 No toxicity data Metal coordination; potential antimicrobial
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid 2-Ethylphenyl 221.25 No toxicity data Unknown; ethyl group may enhance lipophilicity
(R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid Cyclopropylethyl-phenyl hybrid 288.34 No toxicity data Human thymidylate synthase (hTS) inhibition
4-amino-2-{[(3-methylthien-2-yl)carbonyl]amino}-4-oxobutanoic acid 3-Methylthienyl carbonyl 272.28 No toxicity data Heterocyclic moiety may influence solubility
(2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid 2-Amino-3-hydroxyphenyl; stereospecific (S-configuration) 224.21 No toxicity data Enhanced hydrogen bonding for receptor binding

Functional Group Impact Analysis

  • Aryl Substitutions: 2,3-Dimethylphenyl vs. DTK420’s moderate intravenous toxicity suggests metabolic instability or off-target effects . 2-Fluorophenyl: The electron-withdrawing fluorine atom may enhance electrophilicity, favoring metal coordination (e.g., in antimicrobial complexes) .
  • Amino and Hydroxyethyl Modifications: The 2-hydroxyethylamino group in the target compound introduces polarity, likely improving aqueous solubility. This contrasts with DTK420’s 2-oxoethylamino group, which may form intramolecular hydrogen bonds, altering conformation .

Biological Activity

4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, identified by its CAS number 1046801-39-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N2O4C_{14}H_{20}N_{2}O_{4} with a molecular weight of 280.32 g/mol. The structure features an amine group and a keto group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC14H20N2O4C_{14}H_{20}N_{2}O_{4}
Molecular Weight280.32 g/mol
CAS Number1046801-39-1
SMILES RepresentationCc1cccc(NC(=O)CC(NCCO)C(=O)O)c1C

The compound exhibits biological activity primarily through its interaction with various enzyme systems, particularly lipoxygenases (LOXs). LOXs are involved in the metabolism of polyunsaturated fatty acids and play significant roles in inflammatory processes and cancer biology. Studies have shown that derivatives of this compound can inhibit specific LOX isoforms, leading to reduced production of inflammatory mediators such as hydroxyeicosatetraenoic acids (HETEs) .

Anticancer Activity

Recent research highlights the potential anticancer properties of 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid. In vitro studies demonstrated that modifications to the compound can enhance its potency against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.3 µM against acute lymphoblastic leukemia (ALL) cells, indicating significant cytotoxicity .

Study on Lipoxygenase Inhibition

A study focused on the inhibition of platelet-type 12-lipoxygenase (12-LOX), which is implicated in skin diseases and cancer. The compound exhibited nanomolar potency against 12-LOX and demonstrated selectivity over other lipoxygenases and cyclooxygenases. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications in the phenyl ring significantly affect the biological activity. Compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing groups. This insight is vital for the design of more effective derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, and what are their critical reaction parameters?

  • Methodology :

  • Step 1 : Start with Friedel-Crafts acylation using maleic anhydride to introduce the ketone backbone, as demonstrated for structurally analogous 4-aryl-4-oxobutanoic acids .
  • Step 2 : Perform sequential nucleophilic substitutions. First, react the ketone intermediate with 2,3-dimethylaniline to form the amide bond. Next, introduce the 2-hydroxyethylamino group via a Mitsunobu reaction or direct alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
  • Critical Parameters : Control reaction temperature (<60°C to avoid side reactions) and stoichiometry (1:1.2 molar ratio for amine reagents). Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 335.17 g/mol) and isotopic pattern .
  • FT-IR Spectroscopy : Identify key functional groups:
  • Amide I band (~1650 cm⁻¹ for C=O stretch).
  • Broad O-H stretch (~3300 cm⁻¹ from the hydroxyethyl group) .
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO. Key signals include:
  • Aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl).
  • Hydroxyethyl protons (δ 3.4–3.6 ppm for CH₂OH) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • In vitro enzyme inhibition : Test against kinases or proteases (e.g., serine hydrolases) at 10 µM concentration in buffer (pH 7.4) with fluorogenic substrates .
  • Cytotoxicity : Use MTT assay on HEK-293 or HepG2 cells (48-hour exposure, IC₅₀ calculation) .
  • Solubility : Measure in PBS (pH 7.4) and DMSO via UV-Vis spectroscopy (λ_max ≈ 270 nm) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the hydroxyethylamino moiety, and what side reactions must be mitigated?

  • Methodology :

  • Optimization : Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (water/dichloromethane) to enhance nucleophilicity of the hydroxyethylamine .
  • Side Reactions : Hydroxyethyl group oxidation can occur; add 1% ascorbic acid as a radical scavenger. Monitor for byproducts (e.g., ethylene glycol) via GC-MS .

Q. How should researchers resolve contradictions in bioactivity data between in vitro and cell-based assays?

  • Methodology :

  • Permeability Testing : Use Caco-2 cell monolayers to assess membrane penetration (Papp <1×10⁻⁶ cm/s indicates poor uptake) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) for 1 hour; quantify parent compound via LC-MS. Low stability (<30% remaining) suggests rapid metabolism .
  • Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm intracellular target binding .

Q. What strategies are effective for elucidating the compound’s mechanism of action when structural analogs show divergent activities?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of related targets (e.g., COX-2 or EGFR kinase). Prioritize binding poses with ΔG < -8 kcal/mol .
  • SAR Studies : Synthesize derivatives with modified aryl or amino groups. Correlate substituent electronic profiles (Hammett σ values) with activity trends .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., 10 µM, 24 hours) to identify dysregulated pathways (p < 0.05, fold change >2) .

Methodological Considerations Table

Aspect Technique Key Parameters Reference
Synthesis YieldMitsunobu ReactionDIAD, PPh₃, 0°C → RT, 12 hours
Structural Confirmation¹³C NMRDeuterated DMSO, 125 MHz, DEPT-135
BioactivityCETSA1-hour incubation, 10 µM, ΔTm ≥2°C
Metabolic StabilityLiver MicrosomesNADPH (1 mM), 37°C, LC-MS/MS quantification

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